3-(4-methylbenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
1207000-52-9 |
|---|---|
Molecular Formula |
C25H20N4O3S |
Molecular Weight |
456.52 |
IUPAC Name |
3-[(4-methylphenyl)methyl]-7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O3S/c1-15-3-5-16(6-4-15)14-29-24(30)20-12-9-18(13-21(20)26-25(29)31)23-27-22(28-32-23)17-7-10-19(33-2)11-8-17/h3-13H,14H2,1-2H3,(H,26,31) |
InChI Key |
CWLLZZFLXNJCSF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)SC)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylbenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives. This step often requires dehydrating agents like phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).
Substitution Reactions: The introduction of the 4-methylbenzyl and 4-(methylthio)phenyl groups is achieved through nucleophilic substitution reactions. Common reagents include alkyl halides and thiols, with bases such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the quinazoline core, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazoline derivatives or ring-opened products.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the oxadiazole ring is particularly interesting for its bioactivity.
Medicine
Pharmacologically, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The quinazoline core is a common motif in many drugs, enhancing the interest in this compound.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 3-(4-methylbenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The oxadiazole ring can interact with biological targets through hydrogen bonding or hydrophobic interactions, while the quinazoline core can participate in π-π stacking interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Q & A
Q. What are the key synthetic pathways for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, starting with 4-methylbenzyl derivatives and oxadiazole intermediates. Critical steps include:
- Cyclocondensation : Refluxing in polar aprotic solvents (e.g., DMF or DMSO) with bases like NaH or KCO to facilitate ring closure .
- Functional group incorporation : The methylthio group is introduced via nucleophilic substitution or coupling reactions under controlled pH and temperature .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/methanol ensures >95% purity .
Optimization strategies :
| Parameter | Impact on Yield/Purity | Example Conditions |
|---|---|---|
| Solvent polarity | Higher polarity improves cyclization efficiency | DMF (ε=37) vs. THF (ε=7.5) |
| Temperature | Elevated temps (80–120°C) accelerate reaction rates | Reflux in DMSO (189°C) |
| Catalyst | Pd/C or CuI enhances coupling reactions | 5 mol% Pd/C for Suzuki-Miyaura coupling |
Q. Which characterization techniques are essential for confirming its structure?
- NMR spectroscopy : H and C NMR identify quinazoline protons (δ 7.5–8.5 ppm) and oxadiazole carbons (δ 160–165 ppm) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 461.12) .
- IR spectroscopy : Detects carbonyl stretches (~1700 cm) and C-S bonds (~650 cm) .
Q. What functional groups contribute to its bioactivity?
- Quinazoline core : Binds ATP pockets in kinases, enabling enzyme inhibition .
- Oxadiazole moiety : Enhances metabolic stability and π-π stacking with hydrophobic enzyme pockets .
- Methylthio group : Modulates lipophilicity (clogP ~3.2) and membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- Substitution patterns :
- Rational design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with EGFR or PARP targets .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Case example : Discrepancies in H NMR splitting patterns may arise from rotamers of the oxadiazole group.
- Methodology :
Perform variable-temperature NMR (VT-NMR) to observe coalescence of split peaks .
Compare experimental data with DFT-calculated chemical shifts (Gaussian 16) .
Use 2D NMR (COSY, HSQC) to confirm connectivity .
Q. What strategies mitigate low yields in large-scale synthesis?
- Process optimization :
- Switch from batch to flow chemistry for exothermic steps (e.g., cyclocondensation) .
- Use scavenger resins (e.g., QuadraSil MP) to remove byproducts .
- Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs (reused ≥5 cycles) .
Q. How to evaluate its pharmacokinetic properties in preclinical models?
- In vitro assays :
- Microsomal stability (human liver microsomes): Measure t using LC-MS/MS .
- Caco-2 permeability: Assess apical-to-basal transport for oral bioavailability .
- In vivo studies : Administer 10 mg/kg (IV/PO) in rodents; quantify plasma levels via HPLC-PDA .
Data Contradiction Analysis
Q. Conflicting bioactivity data across cell lines: How to identify artifacts?
- Case : IC varies 10-fold between HeLa and MCF-7 cells.
- Troubleshooting :
Verify compound stability in culture media (e.g., pH 7.4 vs. 6.5) .
Check for off-target effects using kinase profiling (Eurofins Panlabs) .
Normalize data to cell viability controls (MTT/WST-1 assays) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
